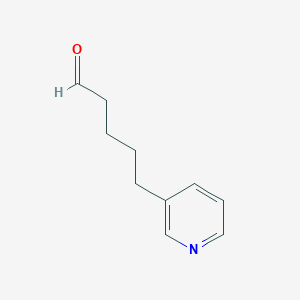
3-Pyridinepentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinepentanal is an organic compound that features a pyridine ring attached to a pentanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinepentanal typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable pentanal precursor under controlled conditions. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and pentanal in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinepentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 5-(3-Pyridinyl)pentanoic acid.
Reduction: 5-(3-Pyridinyl)pentanol.
Substitution: 5-(3-Chloropyridinyl)pentanal.
Wissenschaftliche Forschungsanwendungen
3-Pyridinepentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinepentanal involves its interaction with molecular targets such as enzymes and receptors that have affinity for pyridine derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding with aromatic and polar residues in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
5-(2-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 2-position.
5-(4-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 4-position.
5-(3-Pyridinyl)hexanal: Similar structure but with a hexanal chain instead of a pentanal chain.
Uniqueness: 3-Pyridinepentanal is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and homologs.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5-pyridin-3-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-9H,1-3,5H2 |
InChI-Schlüssel |
JAGXXKKLZUOARG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCCCC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)


![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)

![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)


